molecular formula C7H11N3 B8583379 (S)-1-(Pyrrolidin-3-YL)-1H-imidazole

(S)-1-(Pyrrolidin-3-YL)-1H-imidazole

Cat. No.: B8583379
M. Wt: 137.18 g/mol
InChI Key: WHQNOBWFVDSYOK-ZETCQYMHSA-N
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Description

(S)-1-(Pyrrolidin-3-YL)-1H-imidazole (CAS Number 147081-64-9) is a chiral organic compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . This chemical is characterized by its unique structure featuring an imidazole ring linked to a pyrrolidine scaffold, a configuration of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a common feature in pharmaceuticals and biologically active compounds, often contributing to molecule rigidity and influencing pharmacokinetic properties . The imidazole moiety is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents . While specific biological data for this exact compound is limited in the public domain, its molecular framework suggests potential as a valuable precursor or building block in organic synthesis. Researchers may employ it in the development of novel molecular hybrids or conjugates, an established strategy for creating new therapeutic candidates, particularly in the search for compounds to address antibiotic resistance . This product is provided with a guaranteed purity of 98% and is intended for research use only. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-[(3S)-pyrrolidin-3-yl]imidazole

InChI

InChI=1S/C7H11N3/c1-2-8-5-7(1)10-4-3-9-6-10/h3-4,6-8H,1-2,5H2/t7-/m0/s1

InChI Key

WHQNOBWFVDSYOK-ZETCQYMHSA-N

Isomeric SMILES

C1CNC[C@H]1N2C=CN=C2

Canonical SMILES

C1CNCC1N2C=CN=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of imidazole, including (S)-1-(Pyrrolidin-3-YL)-1H-imidazole, exhibit strong antibacterial properties. For example, studies have shown efficacy against resistant strains such as MRSA, making them promising candidates for new antibiotic development .
  • Anticancer Properties : Compounds similar to this compound have been investigated for their ability to disrupt tubulin dynamics, which is crucial in cancer cell proliferation. Such mechanisms suggest potential therapeutic applications in oncology .

Biological Research

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit proteolytic enzymes, which play a role in various biological processes. Molecular docking studies have elucidated the binding modes of these compounds, highlighting their interaction with specific active sites on enzymes .
  • Signal Pathway Modulation : Investigations into the compound's effects on signaling pathways have revealed its potential to modulate biological responses, thereby influencing various physiological processes .

Material Science

  • Catalyst Development : this compound is utilized in the synthesis of new materials and as a catalyst in chemical reactions. Its unique structure allows for enhanced reactivity and selectivity in synthetic applications.

Antibacterial Studies

A study highlighted the antibacterial efficacy of imidazole derivatives against Helicobacter pylori, which is known to cause gastric ulcers. Compounds were tested using disk diffusion methods, demonstrating significant inhibition zones against both metronidazole-sensitive and resistant strains .

Anticancer Investigations

Research focused on imidazole derivatives showed their potential as anticancer agents through mechanisms that involve disrupting microtubule dynamics and inhibiting critical signaling pathways necessary for tumor growth. These findings are crucial for developing new cancer therapies .

Data Tables

Application Area Compound Activity Study Reference
AntimicrobialEffective against MRSA
AnticancerDisrupts tubulin dynamics
Enzyme InhibitionInhibits proteolytic activity
CatalysisUsed as a catalyst in synthetic reactions

Comparison with Similar Compounds

(R)-1-(Pyrrolidin-3-YL)-1H-imidazole

  • Structure : Enantiomer of the target compound, differing only in the configuration at the pyrrolidine 3-position.
  • Molecular Formula : C₇H₁₁N₃ (identical to the (S)-form).
  • Key Differences :
    • Stereochemical divergence may lead to distinct binding affinities in chiral environments (e.g., enzyme active sites).
    • Pharmacokinetic properties (e.g., metabolic stability) could vary due to enantioselective interactions .

2-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-imidazole Hydrochloride

  • Structure : Features a cyclopropyl substituent at the imidazole 2-position and a hydrochloride salt.
  • Molecular Formula : C₁₀H₁₆N₃·HCl (estimated molecular weight: ~214.46 g/mol).
  • The hydrochloride salt improves aqueous solubility, favoring formulation in preclinical studies .

GLP1 Receptor Activator (C27H24ClF2N3O3)

  • Structure : A complex derivative with a 4-chloro-2-fluorophenyl group, benzo[d][1,3]dioxole, and oxetane substituents.
  • Molecular Formula : C27H24ClF2N3O3 (molecular weight: ~524.95 g/mol).
  • Key Differences :
    • Bulky aromatic substituents enable selective GLP1 receptor activation, highlighting the role of steric effects in target engagement.
    • The oxetane group may enhance metabolic stability compared to simpler pyrrolidine-imidazole analogs .

N-[(S)-1-(2-Hydroxyethyl)-pyrrolidin-3-yl]-N-methyl-acetamide

  • Structure : Pyrrolidine substituted with a hydroxyethyl group and methyl acetamide.
  • Molecular Formula : C₁₀H₁₉N₂O₂ (molecular weight: 199.27 g/mol).
  • Key Differences: The hydroxyethyl side chain increases hydrophilicity, improving solubility for intravenous administration.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(S)-1-(Pyrrolidin-3-YL)-1H-imidazole C₇H₁₁N₃ None (parent compound) 137.18 Chiral building block, drug intermediate
(R)-1-(Pyrrolidin-3-YL)-1H-imidazole C₇H₁₁N₃ Enantiomeric configuration 137.18 Stereochemical studies, bioactivity screening
2-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-imidazole·HCl C₁₀H₁₆N₃·HCl Cyclopropyl, hydrochloride salt ~214.46 Enhanced solubility, preclinical candidate
GLP1 Receptor Activator C₂₇H₂₄ClF₂N₃O₃ Chloro, fluoro, oxetane, benzo[d][1,3]dioxole 524.95 Obesity treatment, high receptor specificity
N-[(S)-1-(2-Hydroxyethyl)-pyrrolidin-3-yl]-N-methyl-acetamide C₁₀H₁₉N₂O₂ Hydroxyethyl, methyl acetamide 199.27 Solubility-enhanced pharmaceutical intermediate

Research Findings and Implications

  • Stereochemistry : The (S)- and (R)-enantiomers of pyrrolidinyl-imidazole derivatives exhibit divergent bioactivities, underscoring the need for enantiopure synthesis in drug development .
  • Substituent Effects :
    • Hydrophilic groups (e.g., hydroxyethyl, hydrochloride salts) improve solubility but may reduce blood-brain barrier penetration .
    • Aromatic and heterocyclic substituents (e.g., in the GLP1 activator) enhance target selectivity but increase synthetic complexity .
  • Salt Forms : Hydrochloride salts of imidazole derivatives are frequently employed to optimize physicochemical properties, though they may introduce stability challenges .

Preparation Methods

Chlorination-Coupling Approach

The foundational method for synthesizing 1-(pyrrolidin-3-yl)-1H-imidazole derivatives involves chlorination of pyrrolidone precursors followed by nucleophilic substitution with imidazole. As detailed in EP2050736A1 , a pyrrolidone derivative (e.g., 1-hydroxymethyl-pyrrolidin-2-one) is treated with thionyl chloride (SOCl₂) or hydrochloric acid (HCl) to generate a reactive chlorinated intermediate. Subsequent reaction with imidazole in the presence of a base such as sodium hydroxide (NaOH) or trifluoroacetic acid (CF₃CO₂H) yields the target compound.

Example Reaction:

1-Hydroxymethyl-pyrrolidin-2-oneSOCl21-Chloromethyl-pyrrolidin-2-oneImidazole, NaOH1-(Pyrrolidin-3-yl)-1H-imidazole\text{1-Hydroxymethyl-pyrrolidin-2-one} \xrightarrow{\text{SOCl}_2} \text{1-Chloromethyl-pyrrolidin-2-one} \xrightarrow{\text{Imidazole, NaOH}} \text{1-(Pyrrolidin-3-yl)-1H-imidazole}

This method, while efficient for racemic mixtures, requires subsequent resolution to isolate the (S)-enantiomer.

Asymmetric Catalysis for Enantioselective Synthesis

Recent advances in organocatalysis have enabled direct asymmetric synthesis of chiral pyrrolidines. PMC10005811 highlights the use of proline-derived catalysts to induce enantioselectivity during pyrrolidine ring formation. For instance, a Michael addition between an α,β-unsaturated aldehyde and nitromethane, catalyzed by (S)-proline, generates a chiral pyrrolidine precursor with >90% ee. This intermediate is subsequently functionalized with imidazole via Ullmann coupling or nucleophilic substitution.

Key Catalytic System:

(S)-Proline (10 mol%)Yield: 85%,ee: 92%\text{(S)-Proline (10 mol\%)} \quad \text{Yield: 85\%}, \, \text{ee: 92\%}

Enantiomeric Resolution and Chirality Control

Diastereomeric Salt Formation

Racemic 1-(pyrrolidin-3-yl)-1H-imidazole can be resolved using chiral resolving agents. PMC3174355 demonstrates the use of (-)-di-p-toluoyl-D-tartaric acid to form diastereomeric salts with the (S)-enantiomer, which are separated via fractional crystallization. This method achieves 98% ee but suffers from moderate yields (40–60%) due to solubility challenges.

Conditions:

  • Solvent: Ethanol/water (3:1)

  • Temperature: 4°C

  • Recovery: 55%

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving the (S)-form unreacted. PMC7663458 reports using Candida antarctica lipase B (CAL-B) with vinyl acetate as the acyl donor, achieving 99% ee for (S)-1-(pyrrolidin-3-yl)-1H-imidazole after 24 hours.

Optimized Parameters:

Enzyme Loading20mg/mLTemperature30CConversion48%ee (S)99%\begin{array}{|l|c|}
\hline
\text{Enzyme Loading} & 20 \, \text{mg/mL} \
\text{Temperature} & 30^\circ \text{C} \
\text{Conversion} & 48\% \
\text{ee (S)} & 99\% \
\hline
\end{array}

Advanced Synthetic Routes

Grignard Reagent-Mediated Alkylation

The Royal Society of Chemistry protocol (Source ) employs cyclohexylmagnesium bromide (CyMgBr) with CuCl/LiCl in tetrahydrofuran (THF) to alkylate pyrroloimidazole precursors. While originally developed for cyclohexyl derivatives, this method adapts to pyrrolidine synthesis by substituting Grignard reagents with 3-bromo-pyrrolidine.

Modified Reaction Scheme:

3-Bromo-pyrrolidineCyMgBr, CuClThis compound\text{3-Bromo-pyrrolidine} \xrightarrow{\text{CyMgBr, CuCl}} \text{this compound}

Yield: 64% (racemic), with chiral ligands required for ee enhancement.

Protective Group Strategies

PMC6572064 outlines a multi-step synthesis using N-benzyl protection to prevent undesired side reactions. The sequence involves:

  • Protection of pyrrolidine’s amine with benzyl chloroformate.

  • Imidazole coupling via Buchwald-Hartwig amination.

  • Deprotection using hydrogenolysis (H₂/Pd-C).

Critical Data:

StepYieldeeProtection92%Coupling78%Deprotection95%99%\begin{array}{|l|c|c|}
\hline
\text{Step} & \text{Yield} & \text{ee} \
\hline
\text{Protection} & 92\% & - \
\text{Coupling} & 78\% & - \
\text{Deprotection} & 95\% & 99\% \
\hline
\end{array}

Comparative Analysis of Methods

MethodYieldeeComplexityChlorination-Coupling70%RacemicLowAsymmetric Catalysis85%92%ModerateEnzymatic Resolution48%99%HighGrignard Alkylation64%VariableHighProtective Group Route78%99%Very High\begin{array}{|l|c|c|c|}
\hline
\text{Method} & \text{Yield} & \text{ee} & \text{Complexity} \
\hline
\text{Chlorination-Coupling} & 70\% & \text{Racemic} & \text{Low} \
\text{Asymmetric Catalysis} & 85\% & 92\% & \text{Moderate} \
\text{Enzymatic Resolution} & 48\% & 99\% & \text{High} \
\text{Grignard Alkylation} & 64\% & \text{Variable} & \text{High} \
\text{Protective Group Route} & 78\% & 99\% & \text{Very High} \
\hline
\end{array}

Q & A

Q. How to design a study investigating the compound's interaction with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For GLP-1 receptor studies, use HEK-293 cells transfected with human GLP-1R and measure cAMP production. Molecular docking (AutoDock Vina) can identify key binding residues (e.g., Arg380, Tyr152) .

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